3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Fragment-based drug discovery Acetyltransferase inhibition X-ray crystallography

Procure specifically 3-(3-furyl)-1H-pyrazole-5-carboxylic acid (3-furyl isomer) for fragment-based drug discovery (FBDD) and medicinal chemistry programs. The 3-furyl substitution presents a distinct hydrogen-bonding and steric profile, critical for target engagement in acetyltransferase active sites (e.g., PglD) and RAGE inhibitor SAR, where the 2-furyl or phenyl analogs are not interchangeable building blocks.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 2129110-26-3
Cat. No. B2432299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-furyl)-1H-pyrazole-5-carboxylic acid
CAS2129110-26-3
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESC1=COC=C1C2=NNC(=C2)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
InChIKeyQGSGAUUMYVXRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Furyl)-1H-pyrazole-5-carboxylic Acid (CAS 2129110-26-3): Structural and Procurement Baseline for Heterocyclic Building Block Selection


3-(3-Furyl)-1H-pyrazole-5-carboxylic acid (CAS 2129110-26-3; molecular formula C8H6N2O3; molecular weight 178.14 g/mol) is a heterocyclic building block comprising a pyrazole-5-carboxylic acid core substituted with a 3-furyl moiety at the 3-position [1]. This compound belongs to the broader class of furyl-substituted pyrazole carboxylic acids and is supplied as a research-grade small-molecule scaffold by multiple vendors at ≥95% purity . Unlike fully characterized clinical candidates, this compound functions primarily as a versatile synthetic intermediate for constructing amide, ester, and heterocyclic libraries in early-stage medicinal chemistry and fragment-based discovery programs .

Why Generic Substitution Fails for 3-(3-Furyl)-1H-pyrazole-5-carboxylic Acid: The Critical Role of Furan Regioisomerism in Molecular Recognition


In silico screening or casual substitution of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid with structurally similar in-class analogs—particularly the 2-furyl regioisomer or other heteroaryl pyrazole carboxylic acids—carries a high risk of invalidating biological or biophysical results. The 3-furyl substitution pattern imposes a distinct hydrogen-bonding and steric profile relative to the 2-furyl analog, which alters the spatial orientation of the furan oxygen and modulates interaction with target protein binding pockets [1]. Fragment-based crystallographic data from the PDB demonstrate that furyl-pyrazole carboxylic acids engage specific acetyltransferase active sites in a regioisomer-dependent manner, confirming that the 3-furyl versus 2-furyl orientation is not interchangeable for molecular recognition [2]. Substitution with an unsubstituted pyrazole-5-carboxylic acid or a phenyl analog eliminates the furan oxygen hydrogen-bond acceptor entirely, thereby removing a key pharmacophoric element required for target engagement in systems where furan-mediated interactions are critical [1].

Quantitative Differentiation Evidence: 3-(3-Furyl)-1H-pyrazole-5-carboxylic Acid Versus Closest Structural Analogs


Crystallographically Validated Enzyme Engagement: 3-Furyl Versus 2-Furyl Regioisomer Binding Mode Differentiation

The 3-furyl regioisomer 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is structurally and functionally distinct from the 2-furyl regioisomer 5-(2-furanyl)-1H-pyrazole-3-carboxylic acid, which has been co-crystallized with the amino-sugar acetyltransferase PglD from Campylobacter jejuni and deposited in the PDB (Entry 5TYH) [1]. The 2-furyl analog binds PglD as part of a fragment-based screening campaign targeting the UDP-diNAcBac biosynthetic pathway [1]. The 3-furyl compound presents the furan oxygen in a geometrically distinct vector from the pyrazole core relative to the 2-furyl analog, which directly alters potential hydrogen-bonding interactions with catalytic residues. The binding orientation of the 3-furyl regioisomer would place the furan oxygen at a different spatial coordinate, likely abrogating or modifying the specific interaction network observed in the 5TYH complex [1].

Fragment-based drug discovery Acetyltransferase inhibition X-ray crystallography

Enabling Amide Derivatization via Carboxylic Acid at Pyrazole C5: Comparison with C4-Carboxylic Acid Regioisomer Scaffolds

3-(3-Furyl)-1H-pyrazole-5-carboxylic acid bears the carboxylic acid functional group at the pyrazole C5 position, whereas a commercially available alternative scaffold, 3-(3-furyl)-1H-pyrazole-4-carboxylic acid (CAS 1513964-21-0), places the acid at the C4 position . This positional difference alters the electronics of the pyrazole ring and the accessibility of the carboxylic acid for standard amide coupling reactions. The C5-carboxylic acid is directly adjacent to the pyrazole N1 nitrogen, which can participate in intramolecular hydrogen bonding or metal chelation in a manner distinct from the C4 regioisomer. The C5-acid is the canonical building block for synthesizing pyrazole-5-carboxamides, a class that includes reported RAGE inhibitors with demonstrated target engagement [1].

Medicinal chemistry Scaffold diversification Amide coupling

Physicochemical Property Distinction from Phenyl-Substituted Pyrazole-5-carboxylic Acid Analogs

The 3-furyl substituent of the target compound confers distinct physicochemical properties compared to phenyl-substituted pyrazole-5-carboxylic acid analogs. While specific experimental logP and solubility data for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid are not publicly reported, class-level inference from the broader furyl-pyrazole literature indicates that furan substitution consistently improves aqueous solubility relative to phenyl substitution due to the oxygen heteroatom acting as an additional hydrogen-bond acceptor and increasing molecular polarity [1]. In a series of pyrazole-5-carboxamide RAGE inhibitors, furan-containing analogs demonstrated more favorable solubility profiles than their phenyl counterparts, with the 4-fluorophenoxy analog (compound 40) showing the most balanced drug-like properties [1].

Physicochemical property optimization Lead-likeness Heterocyclic SAR

Synthetic Accessibility from Furan-3-carboxylic Acid Starting Materials

The synthesis of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid can be approached via condensation of furan-3-carboxylic acid derivatives with appropriate hydrazine reagents, as described for related N-(3-furanyl)pyrazolecarboxamides [1]. This contrasts with the 2-furyl analog (derived from furan-2-carboxylic acid or furfural) and the phenyl analog (derived from benzoic acid derivatives). The availability and cost of furan-3-carboxylic acid (CAS 488-93-7) as a starting material differs from furan-2-carboxylic acid (pyromucic acid, CAS 88-14-2), with the 3-substituted isomer typically commanding a premium price and reduced commercial availability due to less abundant natural sources and more complex synthetic routes [2]. The 3-furyl substitution pattern is less common in commercial screening libraries than the 2-furyl pattern, potentially offering a novel intellectual property position and distinct chemical space exploration for medicinal chemistry programs seeking differentiation from prior art.

Organic synthesis Building block chemistry Heterocycle construction

Optimal Application Scenarios for 3-(3-Furyl)-1H-pyrazole-5-carboxylic Acid in Early-Stage Discovery and Chemical Biology


Fragment-Based Screening Targeting Acetyltransferase and Related Enzyme Families

This compound is suitable for fragment-based drug discovery (FBDD) campaigns targeting enzymes with binding pockets that accommodate furyl-pyrazole scaffolds. The structural precedent established by PDB Entry 5TYH, wherein the 2-furyl analog 5-(2-furanyl)-1H-pyrazole-3-carboxylic acid binds Campylobacter jejuni PglD acetyltransferase, demonstrates that furyl-pyrazole carboxylic acids can engage amino-sugar acetyltransferase active sites as fragments [2]. The 3-furyl compound offers a complementary binding pharmacophore for the same or related acetyltransferase targets (e.g., bacterial PglD homologs, mammalian acetyltransferases), enabling exploration of regioisomer-specific interactions. The carboxylic acid moiety provides a tractable vector for fragment elaboration via amide coupling, while the 3-furyl oxygen serves as a distinct hydrogen-bond acceptor relative to the 2-furyl analog. Procurement of the 3-furyl variant specifically supports crystallographic soaking experiments and SPR-based fragment screening where the 2-furyl compound has already been profiled [2].

Synthesis of Pyrazole-5-carboxamide Libraries for RAGE-Targeted Alzheimer's Disease Programs

The carboxylic acid at the C5 position of 3-(3-furyl)-1H-pyrazole-5-carboxylic acid provides a direct synthetic handle for amide coupling to generate pyrazole-5-carboxamides, a pharmacophore class with demonstrated in vitro and in vivo RAGE (receptor for advanced glycation end products) inhibitory activity [2]. Extensive SAR analysis of pyrazole-5-carboxamide derivatives has established that modifications at the pyrazole 3-position (where the 3-furyl group resides) significantly modulate RAGE binding affinity and downstream Aβ-lowering effects [2]. While the unsubstituted pyrazole-5-carboxamide core provides baseline activity, introduction of a 3-furyl group alters molecular recognition at the RAGE ligand-binding domain. The 3-furyl substitution pattern represents an underexplored vector in published RAGE inhibitor SAR, offering medicinal chemists an opportunity to probe novel interactions that may improve upon the 4-fluorophenoxy analog (compound 40) described as the lead candidate in prior optimization campaigns [2]. This scenario applies specifically to academic and biotech programs advancing novel RAGE antagonists for Alzheimer's disease and diabetic complications.

Physicochemical Property Optimization in Heterocyclic Lead Series Requiring Improved Solubility

In lead optimization programs where a pyrazole-5-carboxylic acid or pyrazole-5-carboxamide scaffold has been validated but suffers from poor aqueous solubility due to aromatic lipophilicity, substitution of a phenyl group with a 3-furyl moiety offers a rational strategy for property improvement. Class-level SAR from RAGE inhibitor campaigns indicates that furan-containing pyrazole-5-carboxamides exhibit more favorable solubility profiles than their phenyl counterparts, attributed to the furan oxygen acting as an additional hydrogen-bond acceptor and increasing molecular polarity without substantially increasing molecular weight [2]. 3-(3-Furyl)-1H-pyrazole-5-carboxylic acid serves as the entry building block for introducing the 3-furyl motif into a lead series. This application scenario is most relevant when the phenyl analog has been synthesized and characterized, revealing solubility as a limiting property, and where the 2-furyl analog has either been previously disclosed or fails to provide the desired spatial orientation for target engagement [2]. Procurement of the 3-furyl building block specifically enables rapid exploration of this bioisosteric replacement without de novo synthetic route development.

Antimicrobial Target Exploration Leveraging Bacterial Acetyltransferase Structural Data

The co-crystal structure of the 2-furyl analog with Campylobacter jejuni PglD (PDB 5TYH) validates furyl-pyrazole carboxylic acids as fragment hits against bacterial amino-sugar acetyltransferases involved in glycoprotein biosynthesis [2]. PglD catalyzes the acetylation of UDP-N-acetylbacillosamine, a step essential for N-linked protein glycosylation in Campylobacter jejuni, a pathogen responsible for human gastroenteritis. The 3-furyl compound represents a logical follow-up fragment for structure-activity relationship expansion around this validated binding site. The 3-furyl regioisomer may exhibit differential binding kinetics, inhibitory potency, or selectivity against mammalian acetyltransferase isoforms relative to the 2-furyl analog. This application scenario supports academic infectious disease research and industrial antibacterial discovery programs pursuing novel mechanisms of action against Gram-negative pathogens where glycosylation pathways represent underexploited targets [2].

Quote Request

Request a Quote for 3-(3-furyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.